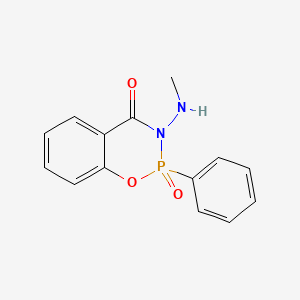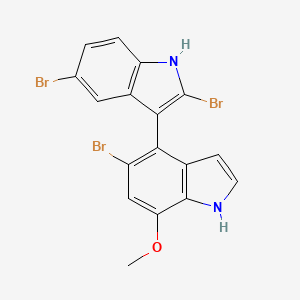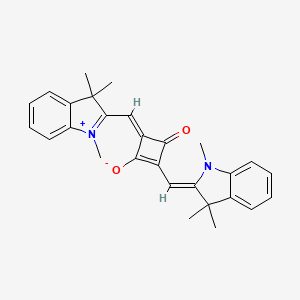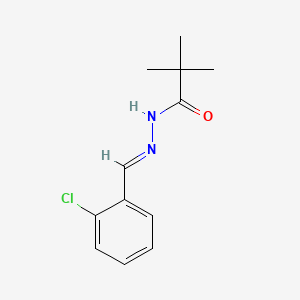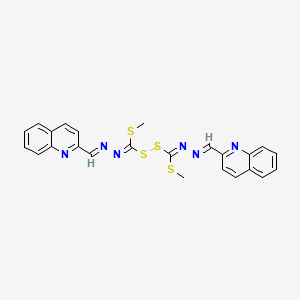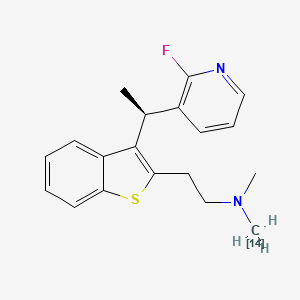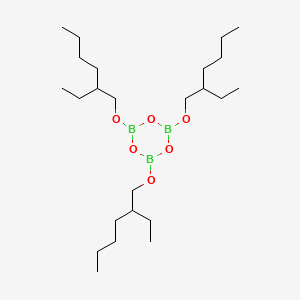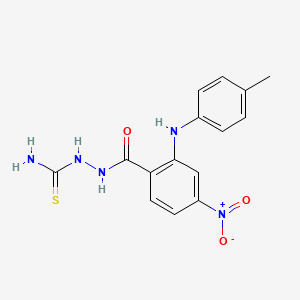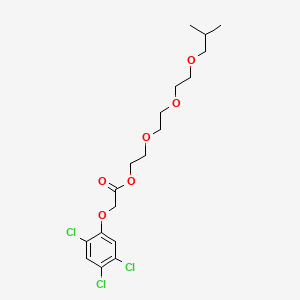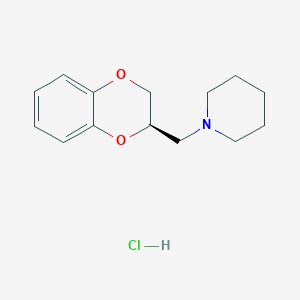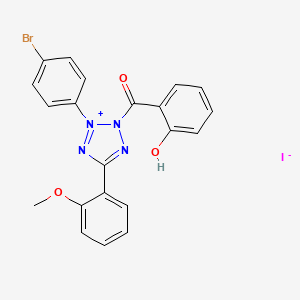
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a chlorinated, methoxylated, and nitrated phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-chloro-2-methoxy-4-nitrophenol.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, resulting in 5-chloro-2-methoxy-4-nitrophenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed:
Reduction: 1-((5-Chloro-2-methoxy-4-aminophenyl)sulfonyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-((5-Chloro-2-hydroxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97630-21-2 |
|---|---|
Molekularformel |
C12H16ClN3O5S |
Molekulargewicht |
349.79 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxy-4-nitrophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H16ClN3O5S/c1-14-3-5-15(6-4-14)22(19,20)12-7-9(13)10(16(17)18)8-11(12)21-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RQXWUQNGOXPJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



